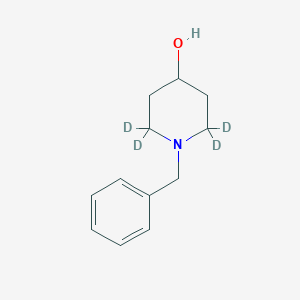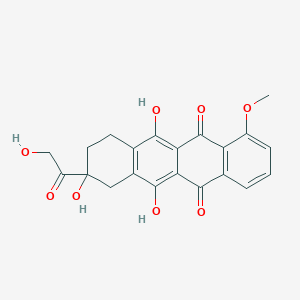
3,5-Dimethoxybenzenethiol
Overview
Description
3,5-Dimethoxybenzenethiol is a chemical compound with the molecular formula C8H10O2S . It has a molecular weight of 170.23 .
Molecular Structure Analysis
The InChI code for 3,5-Dimethoxybenzenethiol is 1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule.Scientific Research Applications
Directed Lithiation of Arenethiols : 3,5-Dimethoxybenzenethiol is useful in studying ortho-substituted arenethiol derivatives and their reactions with tetraisopropylthiuram disulfide (Smith, Lindsay, & Pritchard, 1989).
Fine-Tuning Control in Bromination and Oxidation Reactions : It is used for fine-tuning control over bromination and oxidation reactions in scientific research applications (Kim, Choi, Lee, & Chi, 2001).
Studying the Structure and Reactivity of Benzoquinone : The compound is useful in scientific research for studying the structure and reactivity of 2,6-dimethoxy-1,4-benzoquinone (Bolker & Kung, 1969).
Synthesis of Phenoglucinol Monoaryl Ethers : 3,5-Dimethoxybenzenethiol is used in synthesizing phenoglucinol monoaryl ethers, which are analogues of the cannabinoid partial agonist BAY59-3074 (Sherwood, Pond, & Trudell, 2012).
Synthesizing Bioactive Molecules : It can be used to synthesize bioactive molecules like olivetol, grevillol, 1,3-dihydroxy-5-propylbenzene, and dihydropinosilvine (Alonso, Ramón, & Yus, 1997).
Synthesis of Resorcinol Derivatives : 3,5-Dimethoxybenzenethiol is used in the synthesis of 5-substituted 1,3-dimethoxybenzene and resorcinol derivatives (Dol, Kamer, & Leeuwen, 1998).
Medicinal Intermediate for HIV Restraint : It is used as a medicinal intermediate and raw material for the synthesis of HIV restrainer (Zhang, Liu, Xu, & Liu, 2007).
Overcharge Protection in Lithium-Ion Batteries : 3,5-Dimethoxybenzenethiol derivatives are used as redox shuttle additives in lithium-ion batteries for overcharge protection (Zhang, Zhang, & Amine, 2010).
Building Blocks for Dendritic Materials : Derivatives like 3,5-Dimethoxybenzyl bromide have potential use as building blocks for the synthesis of dendritic materials (Pan, Cheung, Harris, Constable, & Housecroft, 2005).
Pharmacokinetic and Pharmacodynamic Evaluation : The compound is used for in vivo pharmacokinetic and pharmacodynamic evaluation (Wang, Fawwaz, & Heertum, 1993).
Medical Intermediate for Psychotic and Schizophrenic Psychosis : It is used as a medical intermediate molecular in psychotic and schizophrenic psychosis (Zhimin, 2003).
Model for Emulating Gas-Phase Combustion : Derivatives like 1,3,5-trimethylbenzene are used as models for emulating the gas-phase combustion behavior of real liquid transportation fuels (Diévart et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPXJQXMHEIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzenethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)
![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)


![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)


![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)





